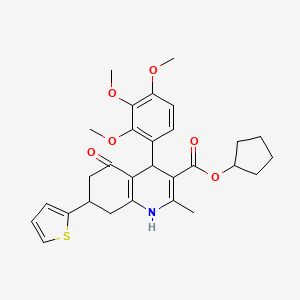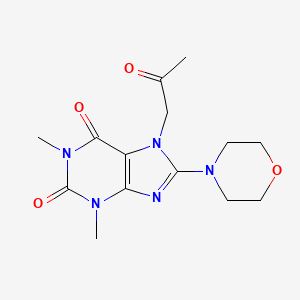![molecular formula C21H24ClNO4 B14947458 Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and an acetamido group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Introduction of the Ethylphenoxy Group: This step may involve etherification reactions using ethylphenol and appropriate reagents.
Acetylation and Amidation: The final steps involve acetylation to introduce the acetamido group and esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to understand enzyme interactions or metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PROPANOATE
- ETHYL 3-(2-BROMOPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its interactions and stability.
Propiedades
Fórmula molecular |
C21H24ClNO4 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
ethyl 3-(2-chlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-3-15-9-11-16(12-10-15)27-14-20(24)23-19(13-21(25)26-4-2)17-7-5-6-8-18(17)22/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,24) |
Clave InChI |
ABZVLZGLUNUJRF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
![3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B14947396.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14947413.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)

![2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)
![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B14947444.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14947451.png)
![3-(4-chlorophenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B14947462.png)
![(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)

